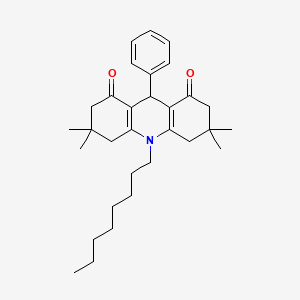
3,3,6,6-tetramethyl-10-octyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This particular compound is characterized by its unique structural features, including multiple methyl and phenyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6,6-tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione typically involves a multi-component reaction. One common method includes the condensation of aromatic aldehydes with 5,5-dimethylcyclohexane-1,3-dione and primary arylamines. This reaction is often carried out under reflux conditions at approximately 70°C without the need for a catalyst .
Industrial Production Methods: In industrial settings, the synthesis may be optimized using microwave-assisted organic synthesis techniques. This approach offers advantages such as higher yields, shorter reaction times, and eco-friendly conditions . The use of microwave irradiation can significantly reduce the reaction time and improve the overall efficiency of the process.
化学反应分析
Types of Reactions: 3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and octyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted acridines, depending on the specific reaction conditions and reagents used .
科学研究应用
3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of 3,3,6,6-tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It also interacts with enzymes and proteins, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target of the compound .
相似化合物的比较
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydroacridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-phenyl-1,8-dioxo-2,3,4,5,6,7-hexahydroxanthene
Uniqueness: 3,3,6,6-Tetramethyl-10-octyl-9-phenyl-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione is unique due to its octyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications .
属性
分子式 |
C31H43NO2 |
|---|---|
分子量 |
461.7 g/mol |
IUPAC 名称 |
3,3,6,6-tetramethyl-10-octyl-9-phenyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione |
InChI |
InChI=1S/C31H43NO2/c1-6-7-8-9-10-14-17-32-23-18-30(2,3)20-25(33)28(23)27(22-15-12-11-13-16-22)29-24(32)19-31(4,5)21-26(29)34/h11-13,15-16,27H,6-10,14,17-21H2,1-5H3 |
InChI 键 |
WIAUBWCQWOQWJH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCN1C2=C(C(C3=C1CC(CC3=O)(C)C)C4=CC=CC=C4)C(=O)CC(C2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4E)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B11558739.png)
![N-({N'-[(E)-(3-Bromophenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558743.png)

![4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11558759.png)
![methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11558762.png)
![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558766.png)
![4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11558769.png)

![(7E)-2-amino-7-(4-chlorobenzylidene)-4-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclopenta[b]pyran-3-carbonitrile](/img/structure/B11558773.png)
![2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11558787.png)
![N-(4-methoxyphenyl)-6-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558788.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)
![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)
